

Buparlisib hepatotoxicity elevated transaminases management

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Compound Focus: Buparlisib

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Incidence and Severity of Hepatotoxicity

The following table summarizes key data on liver-related adverse events from clinical trials:

Trial Population	Dosing Regimen	Incidence of Elevated Transaminases	Grade 3/4 Events	Citation
Japanese patients with advanced solid tumors	Buparlisib 100 mg/day (single agent)	Abnormal hepatic function reported as common	One case of Grade 4 abnormal liver function (DLT)	[1]
Men with metastatic castration-resistant prostate cancer	Buparlisib 100 mg/day (single agent or combo)	Not specified in results	Not specified in results	[2]
Patients with platinum-refractory metastatic urothelial carcinoma	Buparlisib 100 mg/day (single agent)	17 of 19 patients had any treatment-related toxicity	Two patients discontinued therapy due to toxicity (specific type not stated)	[3]

A Phase I dose-escalation study identified **Grade 4 abnormal liver function as a dose-limiting toxicity (DLT)** at the 100 mg/day dose level, which was subsequently declared the recommended dose for future studies [1]. The same study listed "abnormal hepatic function (including increased transaminase levels)" as one of the most common treatment-related adverse events [1].

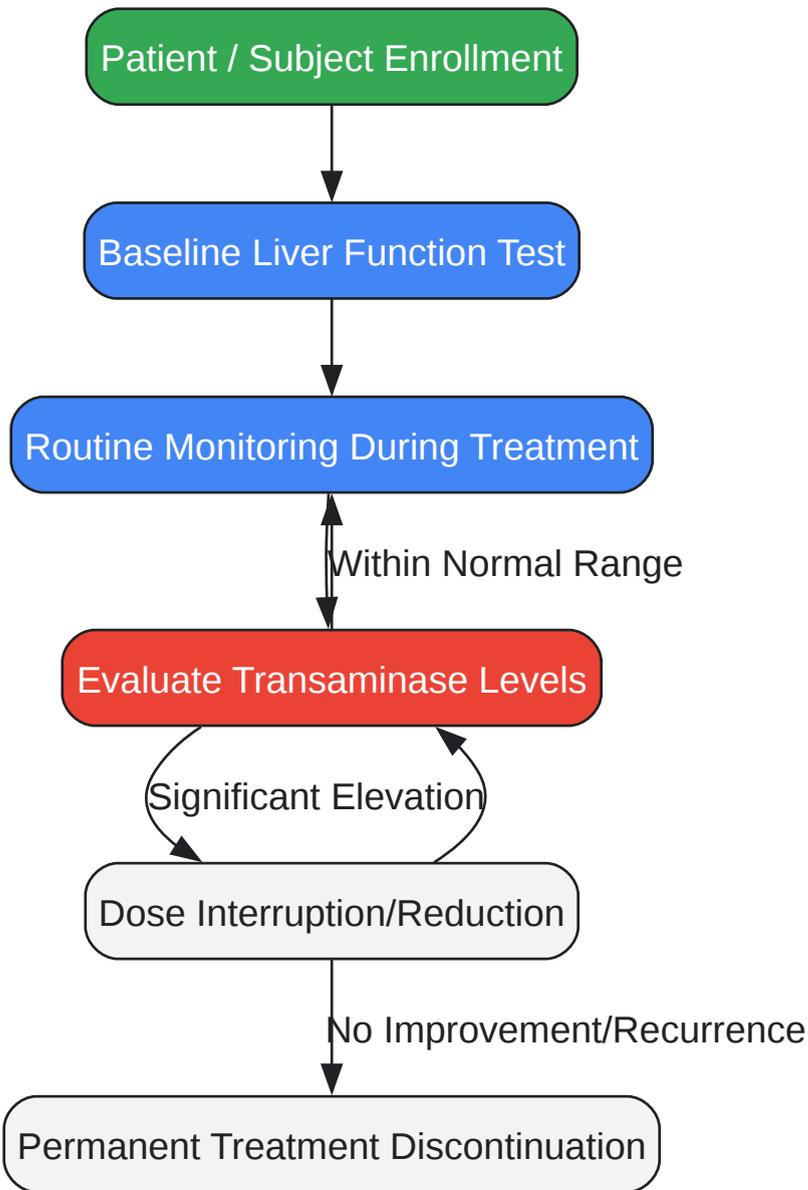
Clinical Management and Monitoring Protocols

Clinical trials established specific protocols for patient monitoring and management of **buparlisib** toxicities, including hepatotoxicity.

- **Routine Monitoring:** Clinical protocols mandated **regular laboratory assessments** of liver function [1] [3]. These were conducted at baseline and throughout the treatment cycles to monitor for any abnormalities.
- **Patient Selection and Exclusion Criteria:** To mitigate risks, patients with **clinically significant chronic liver disease** were typically excluded from participation in **buparlisib** trials [1] [3].
- **Dose Modification:** The prescribed management strategy for significant toxicities, including hepatotoxicity, involved **dose interruptions or reductions** [3]. In the Phase I study, treatment could be interrupted or permanently discontinued due to study-related adverse events or abnormal laboratory values [1].

Experimental & Clinical Workflow for Hepatotoxicity Management

The diagram below outlines the key steps for monitoring and managing hepatotoxicity in a clinical or research setting, as derived from the trial protocols.



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Key Considerations for Research and Development

For your work in drug development, the clinical trial data suggests several important points:

- **Monitor Liver Function Routinely:** Consistent with clinical findings, implement frequent liver function tests (LFTs) in preclinical and clinical studies to track hepatotoxicity [1] [3].
- **Exclude Pre-existing Liver Conditions:** As done in clinical trials, exclude subjects with significant pre-existing liver conditions to minimize confounding factors and safety risks [1].

- **Plan for Dose Modifications:** Establish predefined criteria for dose interruptions and reductions to manage hepatotoxicity while potentially maintaining treatment efficacy [3].

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References

1. Phase I dose-escalation study of buparlisib (BKM120), an oral ... [pmc.ncbi.nlm.nih.gov]
2. Phase II trial of the PI3 kinase inhibitor buparlisib (BKM ... [sciencedirect.com]
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